

Dioctyl Fumarate: A Technical Guide to its Hazardous Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl fumarate (DOF), predominantly identified as bis(2-ethylhexyl) fumarate (DEHF) under CAS number 141-02-6, is a widely used industrial chemical, primarily functioning as a plasticizer and a co-monomer in the production of polymers.[1] Its applications in materials like polyvinyl chloride (PVC) for construction, electronics, and medical devices, as well as in paints, coatings, adhesives, and lubricants, are extensive.[1] While often cited for its low acute toxicity and favorable safety profile for industrial applications, a comprehensive evaluation of its hazardous properties is essential for risk assessment and safe handling, particularly in research and development settings. This technical guide provides an in-depth analysis of the hazardous substance profile of Dioctyl Fumarate, summarizing key toxicological data, outlining experimental methodologies, and visualizing relevant pathways and workflows.

Chemical Identification

Dioctyl fumarate is an ester of fumaric acid and 2-ethylhexanol. For the purpose of this guide, the focus will be on the most commonly referenced isomer, bis(2-ethylhexyl) fumarate.



Identifier	Value
Chemical Name	bis(2-ethylhexyl) (E)-but-2-enedioate[2]
Synonyms	Dioctyl fumarate (DOF), Di(2-ethylhexyl) fumarate[3]
CAS Number	141-02-6[2]
Molecular Formula	C20H36O4[2]
Molecular Weight	340.5 g/mol [2]

Toxicological Data Summary

The hazardous properties of **Dioctyl Fumarate** are summarized below, with quantitative data presented for clarity.

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	29200 mg/kg	[4]
LD ₅₀	Rabbit	Dermal	> 20 mL/kg	[4]

Irritation and Sensitization

Endpoint	Species	Result	Classification	Reference
Skin Irritation	Rabbit	Irritant	Category 2	[3]
Eye Irritation	Rabbit	Serious eye irritation	Category 2A	[3]
Skin Sensitization	-	No data available	-	[4]

Repeated Dose Toxicity

No specific repeated dose toxicity studies for **Dioctyl Fumarate** were identified in the public domain.



Mutagenicity

No specific in vitro or in vivo mutagenicity studies for **Dioctyl Fumarate** were identified. The Ames test is a common initial screening for mutagenic potential.[5]

Carcinogenicity

No long-term carcinogenicity bioassays on **Dioctyl Fumarate** were found in the reviewed literature. The predictivity of genotoxicity assays for carcinogenicity is a subject of ongoing scientific discussion.[6][7]

Reproductive and Developmental Toxicity

While specific reproductive toxicity studies according to OECD guidelines were not found, a significant study has identified **Dioctyl Fumarate** (as DEHF) as an endocrine disruptor.

Endpoint	System	Effect	Reference
Endocrine Activity	In vitro	Antiestrogenic and antiandrogenic activity	[8]

Ecotoxicological Data

Endpoint	Species	Duration	Value	Reference
Acute Toxicity	Daphnia magna	48 hours	EC ₅₀ > 0.76 mg/L	

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of chemicals are outlined in the OECD Guidelines for the Testing of Chemicals. The following sections describe the general methodologies relevant to the assessment of **Dioctyl Fumarate**'s hazards.

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)



The potential of a substance to cause skin irritation is typically assessed in vivo using the albino rabbit.[9][10][11]

- Test Animals: Healthy young adult albino rabbits are used.
- Procedure: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the
 test substance is applied to a small area (approximately 6 cm²) of shaved skin.[11] The site
 is then covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure
 period.[11][12]
- Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours.[13] Observations may continue for up to 14 days to assess the reversibility of the effects.[13]
- Scoring: Dermal reactions are scored according to a standardized grading system. A
 substance is identified as an irritant if the mean scores for erythema or edema are at or
 above a certain threshold.

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

This test evaluates the potential of a substance to cause injury to the eye.[14][15]

- Test Animals: Healthy young adult albino rabbits are typically used.[16]
- Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is
 instilled into the conjunctival sac of one eye of the animal.[17] The other eye remains
 untreated and serves as a control.[17]
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[14] The observation period can be extended up to 21 days to determine the reversibility of any observed lesions.[16]
- Scoring: Ocular lesions are scored using a standardized system. The classification of the substance's irritation potential is based on the severity and persistence of these scores.

Endocrine Disruptor Screening (In Vitro)

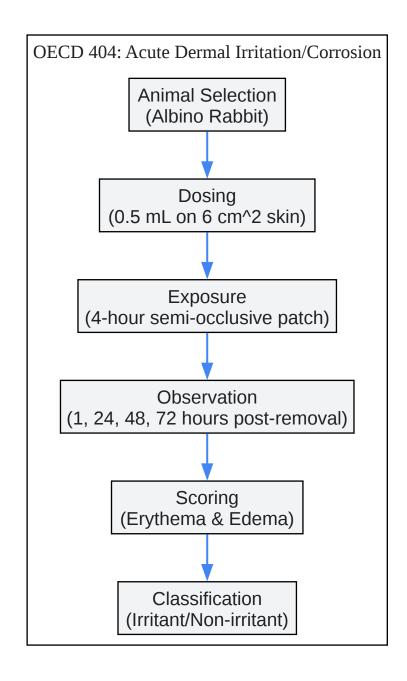


The study that identified di(2-ethylhexyl) fumarate (DEHF) as having antiestrogenic and antiandrogenic activity likely utilized in vitro reporter gene assays.[8] The general principles of such assays are as follows:

- Cell Lines: Genetically modified cell lines that contain a hormone receptor (e.g., estrogen receptor or androgen receptor) and a reporter gene (e.g., luciferase) are used.
- Procedure: The cells are exposed to various concentrations of the test substance.
- Mechanism: If the substance binds to the hormone receptor and acts as an antagonist, it will
 inhibit the binding of the natural hormone and thus prevent the activation of the reporter
 gene.
- Measurement: The activity of the reporter gene is measured (e.g., by luminescence for luciferase). A decrease in reporter gene activity in the presence of the natural hormone indicates an antagonistic effect.

Visualizations Experimental Workflow for Skin Irritation Testing



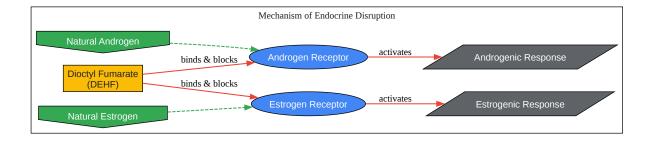


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Caption: Workflow for in vivo acute dermal irritation testing.

Logical Relationship of Endocrine Disruption by Dioctyl Fumarate





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Caption: Antagonistic effect of **Dioctyl Fumarate** on hormone receptors.

Conclusion

Based on available data, **Dioctyl Fumarate** (bis(2-ethylhexyl) fumarate) is a hazardous substance presenting several health and environmental risks. It is classified as a skin and eye irritant.[3] While its acute toxicity is low, the most significant finding from recent research is its potential as an endocrine disruptor, exhibiting both anti-estrogenic and anti-androgenic activity in vitro.[8] This finding warrants further investigation into its potential for reproductive and developmental toxicity. Data on mutagenicity and carcinogenicity are currently lacking. From an environmental perspective, it is classified as hazardous to the aquatic environment with long-term effects. Therefore, for researchers, scientists, and drug development professionals, it is imperative to handle **Dioctyl Fumarate** with appropriate personal protective equipment, including gloves and eye protection, and to prevent its release into the environment. Further research is needed to fill the existing data gaps, particularly concerning its long-term health effects.

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